molecular formula C11H9NO3 B1592907 5-Methoxyquinoline-3-carboxylic acid CAS No. 1361091-98-6

5-Methoxyquinoline-3-carboxylic acid

Cat. No.: B1592907
CAS No.: 1361091-98-6
M. Wt: 203.19 g/mol
InChI Key: IQTWNFKXMYNHOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methoxyquinoline-3-carboxylic acid is an organic compound with the molecular formula C11H9NO3. It is a derivative of quinoline, a heterocyclic aromatic organic compound. The compound is characterized by a methoxy group (-OCH3) attached to the fifth position of the quinoline ring and a carboxylic acid group (-COOH) at the third position .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxyquinoline-3-carboxylic acid can be achieved through various methods. One common approach involves the Skraup synthesis, which is a classical method for synthesizing quinoline derivatives. This method typically involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent . The reaction mechanism includes the initial dehydration of glycerol to form acrolein, followed by a cyclization reaction with aniline to produce the quinoline structure.

Another method involves the use of microwave-assisted synthesis, which has been shown to be efficient and environmentally friendly. This method uses microwave irradiation to accelerate the reaction, reducing the reaction time and improving the yield .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize catalysts and optimized reaction conditions to maximize yield and minimize by-products. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also becoming more prevalent in industrial synthesis .

Chemical Reactions Analysis

Types of Reactions

5-Methoxyquinoline-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Methoxyquinoline-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Methoxyquinoline-3-carboxylic acid involves its interaction with various molecular targets and pathways. For instance, quinoline derivatives are known to inhibit enzymes such as DNA gyrase and topoisomerase, which are essential for bacterial DNA replication . This inhibition leads to the disruption of bacterial cell division and ultimately cell death. Additionally, the compound may interact with other cellular targets, contributing to its broad-spectrum biological activities .

Properties

IUPAC Name

5-methoxyquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c1-15-10-4-2-3-9-8(10)5-7(6-12-9)11(13)14/h2-6H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQTWNFKXMYNHOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1C=C(C=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20631113
Record name 5-Methoxyquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20631113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1361091-98-6
Record name 5-Methoxyquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20631113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Methyl 5-methoxyquinoline-3-carboxylate (Organic and Biomolecular Chemistry, 7(12), 2612-2618; 2009) was saponified using aqueous lithium hydroxide. +ESI (M+H) 203.9; 1H NMR (400 MHz, DMSO-d6, δ): 9.30 (d, 1H), 9.03 (d, 1H), 7.84-7.80 (m, 1H), 7.66 (d, 1H), 7.15 (d, 1H), 4.04 (s, 3H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of ethyl 5-methoxyquinoline-3-carboxylate (2.31 g, 10 mmol) prepared in stage B of example 2 and LiOH (0.4 g, 20 mmol) in THF (20 mL) and water (0.5 mL) was refluxed for 2 hours. After cooling, the solvents were evaporated under vacuum. The solid residue was used in the next step without further purification.
Name
ethyl 5-methoxyquinoline-3-carboxylate
Quantity
2.31 g
Type
reactant
Reaction Step One
Name
Quantity
0.4 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0.5 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Methoxyquinoline-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
5-Methoxyquinoline-3-carboxylic acid
Reactant of Route 3
Reactant of Route 3
5-Methoxyquinoline-3-carboxylic acid
Reactant of Route 4
Reactant of Route 4
5-Methoxyquinoline-3-carboxylic acid
Reactant of Route 5
5-Methoxyquinoline-3-carboxylic acid
Reactant of Route 6
Reactant of Route 6
5-Methoxyquinoline-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.